N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
CAS No.: 2034525-30-7
Cat. No.: VC4756368
Molecular Formula: C18H26N2O5S2
Molecular Weight: 414.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034525-30-7 |
|---|---|
| Molecular Formula | C18H26N2O5S2 |
| Molecular Weight | 414.54 |
| IUPAC Name | N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-methylsulfonylphenyl)propanamide |
| Standard InChI | InChI=1S/C18H26N2O5S2/c1-26(22,23)17-8-3-13(4-9-17)5-10-18(21)19-14-11-15-6-7-16(12-14)20(15)27(2,24)25/h3-4,8-9,14-16H,5-7,10-12H2,1-2H3,(H,19,21) |
| Standard InChI Key | XVJHUWKYNMRKFE-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Introduction
Molecular Formula and Weight
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Molecular Formula: C16H24N2O4S2
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Molecular Weight: 372.50 g/mol
Structural Features
The compound consists of:
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An 8-azabicyclo[3.2.1]octane core, a rigid bicyclic structure often found in bioactive molecules.
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Two methylsulfonyl groups attached to the bicyclic system and the phenyl ring, contributing to its polarity and potential bioactivity.
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A propanamide linker connecting the bicyclic system to the phenyl ring.
General Synthesis Approach
The synthesis of this compound typically involves:
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Formation of the azabicyclo[3.2.1]octane core: This can be achieved through cyclization reactions starting from tropinone derivatives.
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Introduction of methylsulfonyl groups: Sulfonation reactions using methylsulfonyl chloride or similar reagents.
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Amide bond formation: Coupling of the sulfonated bicyclic amine with a sulfonated phenylpropanoic acid derivative using activating agents like carbodiimides.
Challenges in Synthesis
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Ensuring regioselectivity during sulfonation.
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Avoiding overreaction or degradation of sensitive functional groups during amide coupling.
Pharmaceutical Research
Compounds with similar structures are often explored for:
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Neurological activity: The azabicyclo[3.2.1]octane core is structurally related to tropane alkaloids, which interact with neurotransmitter systems.
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Anti-inflammatory properties: Sulfonamides and related derivatives are known for their inhibitory effects on enzymes like COX-2.
Chemical Probes
The compound's rigid bicyclic structure and functional groups make it a candidate for:
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Studying receptor-ligand interactions.
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Developing structure-activity relationship (SAR) models for drug discovery.
Comparative Analysis
| Feature | Similar Compounds | N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan...) |
|---|---|---|
| Core Structure | Tropane derivatives | Azabicyclo[3.2.1]octane |
| Functional Groups | Hydroxyl, carboxylic acids | Methylsulfonyl, amide |
| Potential Applications | Stimulants, enzyme inhibitors | Neurological agents, anti-inflammatory |
Future Directions
Further studies could focus on:
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Biological testing: Screening for activity against neurological targets or inflammatory pathways.
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Pharmacokinetics: Assessing solubility, stability, and bioavailability.
This comprehensive overview highlights the structural complexity and potential utility of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide in medicinal chemistry and beyond, warranting further exploration in both academic and industrial settings.
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